1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
The compound 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a 6-ethoxy-substituted benzothiazole moiety linked to a pyrrolidin-3-yl group substituted with a 4-fluorophenyl ring at the N1 position.
Propriétés
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-15-7-8-16-17(10-15)29-20(23-16)24-19(27)22-13-9-18(26)25(11-13)14-5-3-12(21)4-6-14/h3-8,10,13H,2,9,11H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQSSRAVJXJWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs based on three key structural motifs: benzothiazole derivatives, 4-fluorophenyl-containing ureas, and pyrrolidinone derivatives.
Benzothiazole Derivatives
Benzothiazole-containing compounds are widely explored for their bioactivity. The 6-ethoxy substitution on the benzothiazole ring enhances solubility and modulates electronic effects. Key analogs include:
Key Observations :
- The ethoxy group in the target compound and BB47935 improves pharmacokinetic properties compared to unsubstituted benzothiazoles.
- Replacement of the pyrrolidinone ring with pyrimidine (Z14) or trifluoromethylphenyl (1206543-38-5) alters target specificity and metabolic stability .
4-Fluorophenyl-Containing Ureas
The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Notable analogs:
Key Observations :
- The 4-fluorophenyl group enhances binding to hydrophobic pockets in enzyme active sites.
- Compounds like Z15 and BP3125 demonstrate that replacing benzothiazole with oxadiazole or benzyl groups reduces planarity, affecting membrane permeability .
Pyrrolidinone Derivatives
The 5-oxopyrrolidin-3-yl group contributes to conformational flexibility and hydrogen-bond donor/acceptor capacity. Comparative examples:
Key Observations :
- Methoxy or fluorophenyl substituents on the pyrrolidinone ring influence electronic properties and metabolic stability.
- Compound 19 demonstrates that hydroxyethyl side chains improve aqueous solubility but may reduce blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
